N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(phenylsulfanyl)propanamide
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Overview
Description
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(phenylsulfanyl)propanamide is a synthetic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique heterocyclic structure, which includes a benzothiazole moiety fused with a dioxin ring system. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(phenylsulfanyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Dioxin Ring: The dioxin ring can be introduced by reacting the benzothiazole intermediate with an appropriate diol under dehydrating conditions.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be attached through a nucleophilic substitution reaction, where a phenylthiol is reacted with a suitable electrophilic intermediate.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through the reaction of the intermediate with a suitable amine and acylating agent.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(phenylsulfanyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, converting it to an alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfanyl group. Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.
Hydrolysis: The amide bond in the propanamide moiety can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(phenylsulfanyl)propanamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound’s electron-rich heterocyclic structure makes it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules, serving as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The dioxin and benzothiazole moieties play a crucial role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(phenylsulfanyl)propanamide can be compared with other similar compounds, such as:
6,7-Dihydro-[1,4]dioxino-[2,3-f][1,3]benzothiazol-2-amine: This compound shares the benzothiazole and dioxin ring system but lacks the phenylsulfanyl and propanamide moieties.
N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-fluorobenzamide: This compound has a similar core structure but includes a fluorobenzamide moiety, which may impart different biological activities.
N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide: This compound features a morpholinylsulfonyl group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which contribute to its diverse chemical and biological properties.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c21-17(6-9-24-12-4-2-1-3-5-12)20-18-19-13-10-14-15(11-16(13)25-18)23-8-7-22-14/h1-5,10-11H,6-9H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSFICDIGJVUKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)CCSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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